molecular formula C27H31N3O5 B12139127 1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1'-[3-(dimethylamino)propyl]-1-ethyl-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139127
M. Wt: 477.6 g/mol
InChI Key: YYPNDRAKDOJMCS-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole and pyrrole precursors, followed by their coupling to form the spiro compound. Key steps include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the pyrrole ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling of the indole and pyrrole rings: This step often requires a strong base and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide: Used as a coupling agent in peptide synthesis.

    1-[3-(dimethylamino)propyl]-3-ethylurea: Used in the preparation of cabergoline, a dopamine receptor agonist.

Uniqueness

1’-[3-(dimethylamino)propyl]-1-ethyl-4’-hydroxy-3’-(4-methoxy-3-methylbenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its spiro structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H31N3O5

Molecular Weight

477.6 g/mol

IUPAC Name

(4'E)-1'-[3-(dimethylamino)propyl]-1-ethyl-4'-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H31N3O5/c1-6-29-20-11-8-7-10-19(20)27(26(29)34)22(23(31)18-12-13-21(35-5)17(2)16-18)24(32)25(33)30(27)15-9-14-28(3)4/h7-8,10-13,16,31H,6,9,14-15H2,1-5H3/b23-22-

InChI Key

YYPNDRAKDOJMCS-FCQUAONHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)OC)C)\O)/C(=O)C(=O)N3CCCN(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)OC)C)O)C(=O)C(=O)N3CCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.